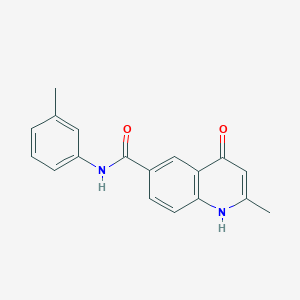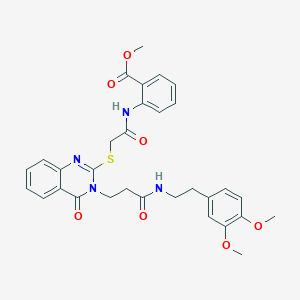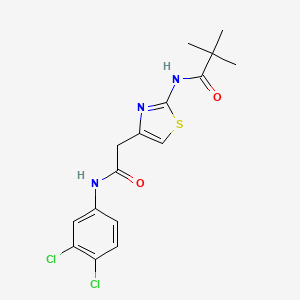
N-(4-(2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as DTT or dichlorothiazolyl pivalamide. It is a thiazole derivative that has been found to have various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Antiallergy and Anticancer Agents
A series of compounds structurally related to the query chemical have been explored for their potential in treating allergies and cancer. For instance, N-(4-substituted-thiazolyl)oxamic acid derivatives have shown potent, orally active antiallergy activity in animal models, significantly outperforming standard treatments like disodium cromoglycate (Hargrave et al., 1983). Additionally, compounds with a bithiazole structure have demonstrated the ability to correct defective cellular processing related to cystic fibrosis, indicating potential therapeutic applications (Yu et al., 2008).
Dyeing Polyester Fibers and Biological Activities
Novel heterocyclic aryl monoazo organic compounds, incorporating a thiazole structure, have been synthesized for dyeing polyester fabrics. These compounds exhibit significant antioxidant, antitumor, and antimicrobial activities, suggesting their dual use in textile industries and medicinal chemistry (Khalifa et al., 2015).
Antimicrobial and Antifungal Properties
Several studies have synthesized and evaluated thiazole derivatives for their antimicrobial and antifungal properties. For example, 4-thiazolidinone derivatives have shown promising in vitro antimicrobial and anticancer potentials, highlighting the versatility of thiazole compounds in developing new therapeutic agents (Deep et al., 2016).
Synthesis and Characterization for Various Applications
Research has also focused on the synthesis and characterization of thiazole derivatives for a range of applications, including the development of Schiff's bases containing a thiadiazole scaffold for anticancer activity, and the exploration of thiazole and thiadiazole derivatives as corrosion inhibitors for iron, indicating their potential in industrial applications (Tiwari et al., 2017), (Kaya et al., 2016).
Propiedades
IUPAC Name |
N-[4-[2-(3,4-dichloroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2N3O2S/c1-16(2,3)14(23)21-15-20-10(8-24-15)7-13(22)19-9-4-5-11(17)12(18)6-9/h4-6,8H,7H2,1-3H3,(H,19,22)(H,20,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEOUYEIRGZIIRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC(=CS1)CC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(3-Ethynyl-5-fluorosulfonyloxybenzoyl)-3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2359958.png)
![2-(2-Furyl)-2-[4-(trifluoromethyl)anilino]acetonitrile](/img/structure/B2359960.png)
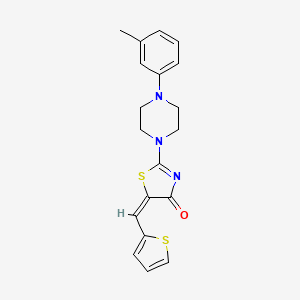
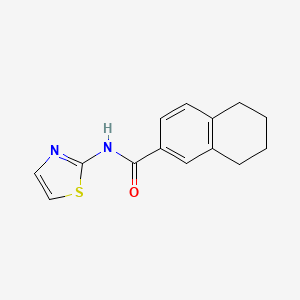
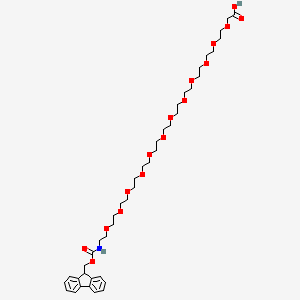
![N-(1-Cyanocyclohexyl)-2-[2-[(3-fluorophenyl)methyl]pyrrolidin-1-yl]acetamide](/img/structure/B2359966.png)
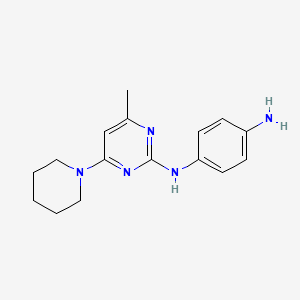
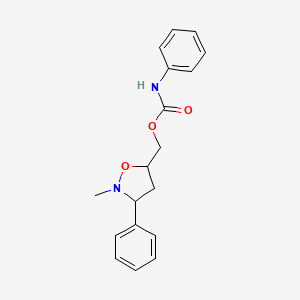
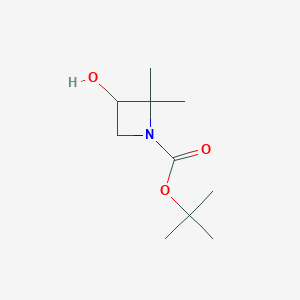
![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2359975.png)
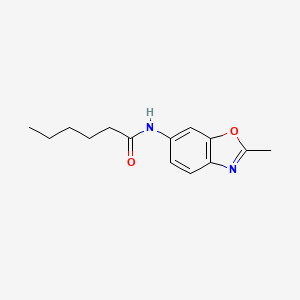
![[2-(4-Fluorophenyl)pyridin-3-yl]methanamine](/img/structure/B2359979.png)
